![molecular formula C14H8N2O4S2 B7463889 (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, such as enzymes and receptors.
Biochemical and physiological effects:
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, such as bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammation. Additionally, it has been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for the compound, which could lead to improved yields and reduced costs. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the compound could be further studied for its use as a fluorescent probe for the detection of other metal ions.
Synthesis Methods
The synthesis of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 3-nitrobenzaldehyde with 5-(furan-2-yl)pent-4-en-2-one in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in good yield.
Scientific Research Applications
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions.
properties
IUPAC Name |
(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZUPQHAAIZRW-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one |
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